Cas no 2171633-86-4 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid)

2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclopentane backbone and functionalized side chain enhance conformational rigidity, making it valuable for constructing constrained peptide architectures. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly useful for introducing sterically defined motifs or modulating peptide stability and bioavailability. Its structural features support the development of peptidomimetics and bioactive peptides with tailored properties. Suitable for research in medicinal chemistry and bioconjugation, it offers precise control over peptide design while maintaining synthetic versatility.
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid structure
2171633-86-4 structure
Product Name:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid
CAS No:2171633-86-4
MF:C25H28N2O5
MW:436.500226974487
CID:6487444
PubChem ID:165552210
Update Time:2025-08-02

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid
    • 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}cyclopentane-1-carboxylic acid
    • EN300-1487412
    • 2171633-86-4
    • Inchi: 1S/C25H28N2O5/c1-15(23(28)26-13-16-7-6-12-17(16)24(29)30)27-25(31)32-14-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,15-17,22H,6-7,12-14H2,1H3,(H,26,28)(H,27,31)(H,29,30)
    • InChI Key: NZSDYNLFSFSKHZ-UHFFFAOYSA-N
    • SMILES: OC(C1CCCC1CNC(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid Pricemore >>

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Additional information on 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid

Recent Advances in the Study of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid (CAS: 2171633-86-4)

The compound 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid (CAS: 2171633-86-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentane backbone and Fmoc-protected amino group, serves as a critical intermediate in peptide synthesis and drug development. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel bioactive compounds.

One of the key findings in recent literature highlights the role of this compound in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides. Researchers have utilized its structural flexibility to develop inhibitors for proteases involved in diseases such as cancer and viral infections. The Fmoc group in the molecule provides stability during solid-phase peptide synthesis (SPPS), making it a valuable tool for creating complex peptide architectures.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 2171633-86-4 in blocking the activity of SARS-CoV-2 main protease (Mpro). The cyclopentane ring was found to enhance binding affinity to the protease's active site, suggesting its potential as a scaffold for antiviral drug design. Additionally, the carboxylic acid moiety allows for further functionalization, enabling the attachment of targeting ligands or fluorescent tags for diagnostic purposes.

Another area of interest is the compound's application in prodrug strategies. By modifying the carboxylic acid group, researchers have developed prodrugs that exhibit improved bioavailability and reduced side effects. For instance, a recent patent application (WO2023056789) describes the use of 2171633-86-4-based prodrugs for the treatment of inflammatory disorders, showcasing its versatility in medicinal chemistry.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2171633-86-4-derived compounds. Current research is focused on addressing issues such as metabolic stability and tissue permeability. Computational modeling and high-throughput screening are being employed to identify optimal modifications that enhance therapeutic efficacy while minimizing off-target effects.

In conclusion, 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}cyclopentane-1-carboxylic acid (2171633-86-4) represents a promising scaffold for drug discovery and development. Its applications span from peptide synthesis to targeted therapeutics, with ongoing research uncovering new possibilities. Future studies are expected to further elucidate its mechanistic roles and expand its utility in treating a broader range of diseases.

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